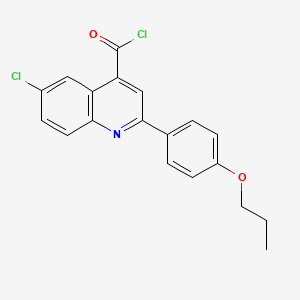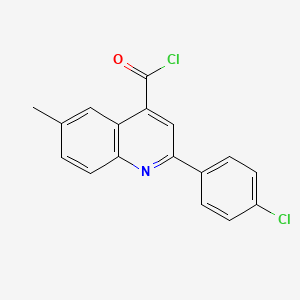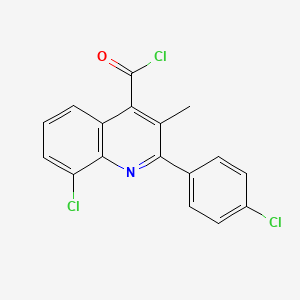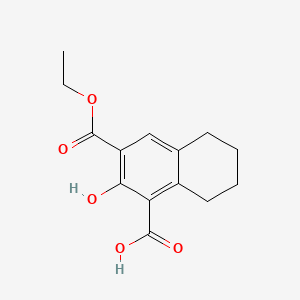
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
説明
The compound “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . Its molecular formula is C19H15Cl2NO2 and it has a molecular weight of 360.24 .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is1S/C19H16ClNO3/c1-2-9-24-14-6-3-12 (4-7-14)18-11-16 (19 (22)23)15-10-13 (20)5-8-17 (15)21-18/h3-8,10-11H,2,9H2,1H3, (H,22,23) . The Canonical SMILES is CCCOC1=CC=C (C=C1)C2=NC3=C (C=C (C=C3)Cl)C (=C2)C (=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” include a molecular weight of 341.8 g/mol, XLogP3-AA of 4.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 341.0818711 g/mol, Monoisotopic Mass of 341.0818711 g/mol, Topological Polar Surface Area of 59.4 Ų, Heavy Atom Count of 24, Formal Charge of 0, Complexity of 425 .科学的研究の応用
Structural and Optical Properties
A study focused on the structural and optical properties of quinoline derivatives, closely related to 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride. These compounds exhibit interesting polycrystalline structures in their powder form and transform into nanocrystallites dispersed in an amorphous matrix when subjected to thermal deposition to form thin films. The optical properties, such as the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were meticulously determined, providing valuable insights into the type of electron transition and the potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Another study delved into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, a group that shares similarities with the compound . The research highlighted the potential of these derivatives in fabricating organic–inorganic photodiode devices. The photovoltaic properties, including photoconductivity sensitivity, short circuit current, and open circuit voltage, were systematically analyzed, suggesting the promise these compounds hold in improving photodiode parameters and performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and Molecular Structure Analysis
A comprehensive study utilizing DFT and TD-DFT/PCM calculations focused on the structural parameters and spectroscopic characterization of quinoline derivatives. The research provided an in-depth analysis of FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra, alongside investigating the NLO properties and electronic interactions of the molecules. This work is significant in understanding the molecular structure and potential biological applications of these compounds, which share structural similarities with 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (Wazzan, Al-Qurashi, & Faidallah, 2016).
Dielectric Properties
The study on dielectric properties of quinoline derivatives provides insights into their AC electrical conductivity and dielectrical behavior. This research is vital for applications in electronics where materials with specific dielectric properties are required. The detailed analysis of parameters such as barrier height, density of charges, and hopping distance offers a profound understanding of how these compounds behave under different frequencies and temperatures (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
特性
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSFTOXHLXAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















